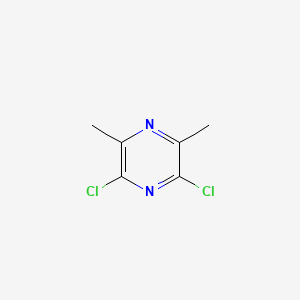
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is a complex organic compound that features a urea backbone with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of p-toluenesulfonyl chloride with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions often involve reagents like sodium borohydride, resulting in the conversion of nitroso groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl group, using reagents such as sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amines.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to the disruption of cellular processes. This interaction is facilitated by the chloroethyl and nitroso groups, which are reactive under physiological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(p-tolylsulfonyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-bromoethyl)-1-nitroso-3-(p-tolylsulfonyl)-: Similar structure but with a bromoethyl group, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-1-nitroso-3-(m-tolylsulfonyl)-: The position of the tolyl group affects its reactivity and applications.
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is unique due to the presence of both chloroethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33024-34-9 |
|---|---|
Formule moléculaire |
C10H12ClN3O4S |
Poids moléculaire |
305.74 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
Clé InChI |
OJNXBFXPODIQKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)

![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)




![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)


![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)



